

An In-depth Technical Guide to Rosaramicin: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Rosaramicin**

Cat. No.: **B1679535**

[Get Quote](#)

Introduction

Rosaramicin is a macrolide antibiotic produced by the bacterium *Micromonospora rosaria*.^[1] As a member of the macrolide class, it is characterized by a large macrocyclic lactone ring to which deoxy sugars are attached.^[3] **Rosaramicin** has demonstrated a broad spectrum of antibacterial activity, showing efficacy against various Gram-positive and some Gram-negative bacteria, as well as against organisms such as *Chlamydia trachomatis*, *Ureaplasma urealyticum*, and *Mycoplasma hominis*.^[3] Its mechanism of action involves the inhibition of bacterial protein synthesis, making it a subject of interest for researchers in infectious diseases and drug development.^[4] This guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and key experimental methodologies related to **Rosaramicin**.

Chemical Structure and Identification

Rosaramicin is a 16-membered macrolide antibiotic.^{[5][6]} The gross structure of **Rosaramicin** has been elucidated through chemical and spectroscopic analysis.

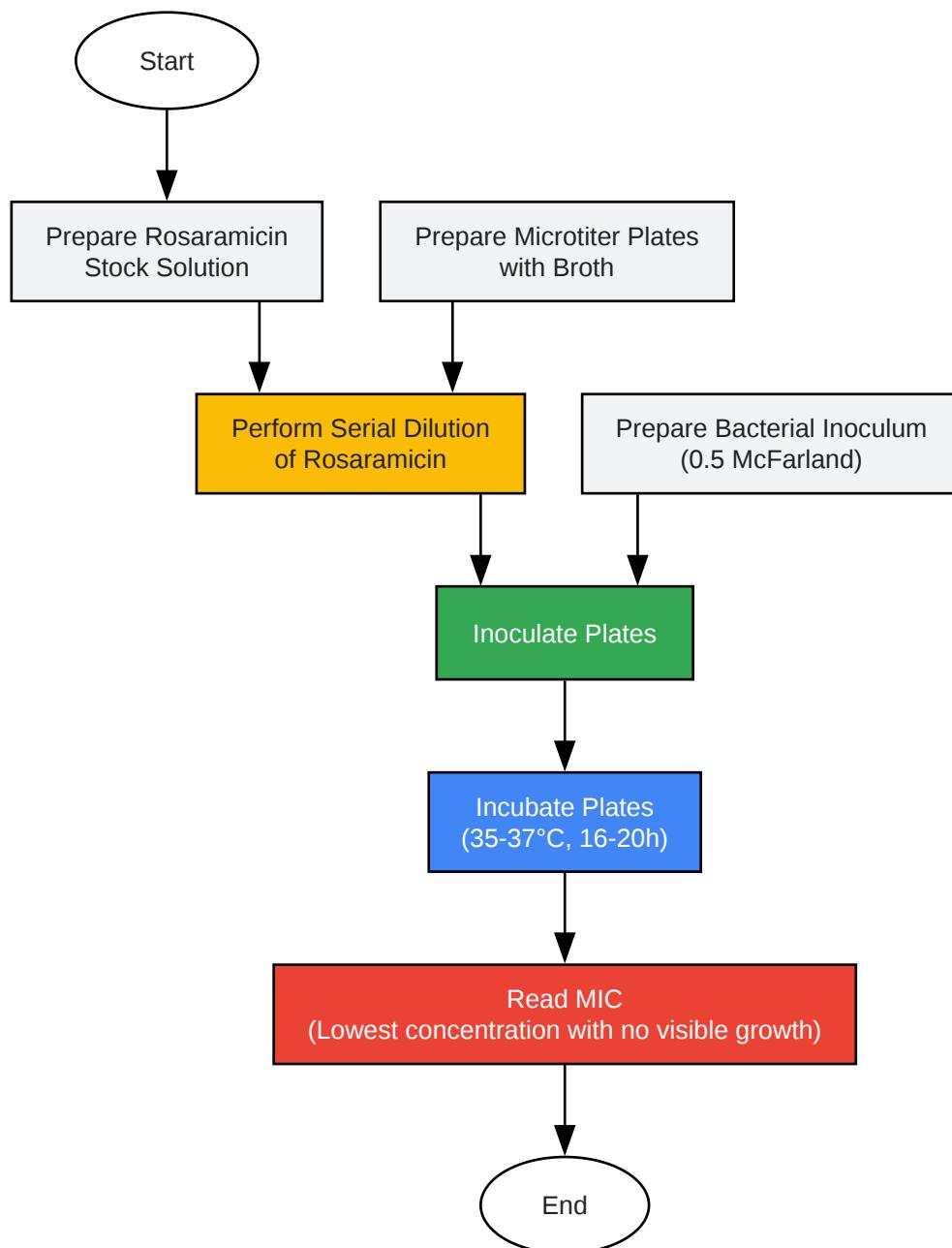
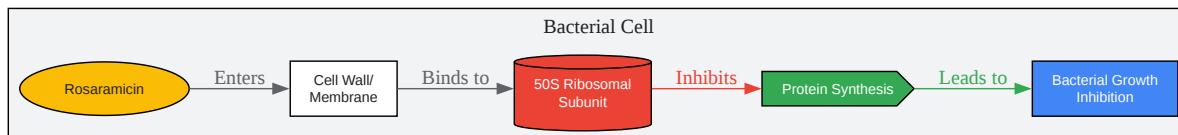
Table 1: Chemical Identifiers for **Rosaramicin**

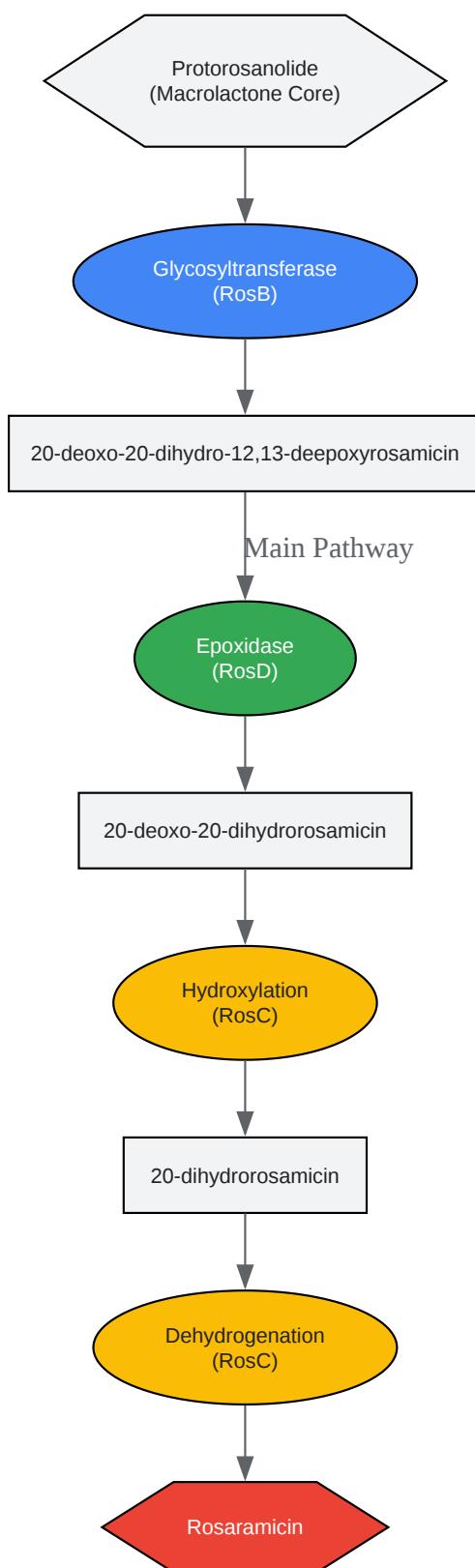
Identifier	Value
IUPAC Name	2-[(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde
SMILES	CC[C@H]1--INVALID-LINK--[C@H]2--INVALID-LINK--(O2)/C=C/C(=O)--INVALID-LINK--C--INVALID-LINK----INVALID-LINK--C--INVALID-LINK--C(=O)O">C@@HO[C@H]3--INVALID-LINK----INVALID-LINK--O[C@H]3C">C@HN(C)C
InChI	InChI=1S/C31H51NO9/c1-9-25-20(5)29-31(6,41-29)12-10-23(34)17(2)14-21(11-13-33)28(19(4)24(35)16-26(36)39-25)40-30-27(37)22(32(7)8)15-18(3)38-30/h10,12-13,17-22,24-25,27-30,35,37H,9,11,14-16H2,1-8H3/b12-10+/t17-,18-,19+,20-,21+,22+,24-,25-,27-,28-,29+,30+,31+/m1/s1
InChIKey	IUPCWCLVECYZRV-JZMZINANSA-N
CAS Number	35834-26-5
PubChem CID	6537204

Physicochemical Properties

The physical and chemical characteristics of **Rosaramicin** are summarized in the table below.

Table 2: Physicochemical Properties of **Rosaramicin**



Property	Value	Source
Molecular Formula	C ₃₁ H ₅₁ NO ₉	PubChem
Molecular Weight	581.7 g/mol	PubChem
Melting Point	119-122 °C	ChemicalBook
Solubility	Methanol: 10 mg/mL (clear, light yellow)	ChemicalBook
pKa (basic)	8.79	PubChem
XLogP3	2.3	PubChem
Hydrogen Bond Donor Count	3	PubChem
Hydrogen Bond Acceptor Count	10	PubChem
Rotatable Bond Count	5	PubChem


Biological Properties and Antibacterial Spectrum

Rosaramicin exhibits bacteriostatic activity against a range of bacteria. Its primary mechanism of action is the inhibition of protein synthesis.

Mechanism of Action

Rosaramicin binds specifically to the 50S subunit of the bacterial ribosome.^[4] This binding event interferes with the process of translation, thereby halting protein synthesis and inhibiting bacterial growth. The affinity of **Rosaramicin** for the *E. coli* ribosome is consistent with its minimum inhibitory concentrations.^[4]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. documentsdelivered.com [documentsdelivered.com]
- 2. researchgate.net [researchgate.net]
- 3. Rosaramicin | C31H51NO9 | CID 6537204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanism of action of a 16-membered macrolide. Binding of rosaramicin to the *Escherichia coli* ribosome and its subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Function of Cytochrome P450 Enzymes RosC and RosD in the Biosynthesis of Rosamicin Macrolide Antibiotic Produced by *Micromonospora rosaria* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Rosaramicin: Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1679535#chemical-structure-and-properties-of-rosaramicin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com